Cas no 2171706-18-4 (4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171706-18-4
- EN300-1503095
-
- インチ: 1S/C24H26N2O5/c27-22(28)13-12-21(23(29)25-15-6-5-7-15)26-24(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: CDTGBZLHJRJLIQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CCC(=O)O)C(NC1CCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 422.18417193g/mol
- どういたいしつりょう: 422.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 642
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 105Ų
4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503095-0.05g |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1503095-0.25g |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1503095-1000mg |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1503095-5000mg |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503095-100mg |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503095-0.1g |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1503095-1.0g |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1503095-2.5g |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1503095-50mg |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503095-250mg |
4-(cyclobutylcarbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171706-18-4 | 250mg |
$3099.0 | 2023-09-27 |
4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
8. Book reviews
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Comprehensive Overview of 4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171706-18-4)
4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171706-18-4) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring both cyclobutylcarbamoyl and Fmoc-protected amino groups, makes it a valuable intermediate for designing bioactive molecules. The compound's carboxylic acid functionality further enhances its versatility in conjugation reactions, aligning with the growing demand for click chemistry and bioconjugation applications in drug discovery.
In recent years, the scientific community has shown increasing interest in Fmoc-protected amino acids due to their role in solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound ensures selective deprotection under mild conditions, a critical feature for synthesizing complex peptides. Researchers exploring peptide-based therapeutics or targeted drug delivery systems often prioritize such building blocks to improve yield and purity. This aligns with trends in personalized medicine and biologics development, where precision in molecular design is paramount.
The cyclobutyl moiety in 4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid contributes to its conformational rigidity, a property leveraged in modulating pharmacokinetic profiles. As the pharmaceutical industry shifts toward small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), structurally constrained compounds like this gain prominence. Computational chemists frequently search for scaffold diversity and 3D molecular complexity, making this CAS No. 2171706-18-4 compound a subject of docking studies and QSAR modeling.
From a synthetic perspective, the compound’s butanoic acid backbone facilitates linker integration in antibody-drug conjugates (ADCs) and fluorescent probes. Its compatibility with N-hydroxysuccinimide (NHS) ester activation further broadens its utility in bioconjugation, a technique pivotal for diagnostic assays and imaging agents. These applications resonate with current searches for non-invasive biomarkers and theranostic platforms, highlighting its relevance in translational research.
Quality control of 4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. Purity thresholds (>95%) are critical for reproducibility, a frequent query among contract manufacturing organizations (CMOs). The compound’s stability under inert atmospheres and low-temperature storage conditions is another focus area, addressing concerns about long-term reagent integrity in high-throughput screening.
In summary, CAS No. 2171706-18-4 represents a multifaceted tool for modern chemical biology. Its integration into peptide engineering, drug-linker technologies, and computational design underscores its alignment with cutting-edge research themes. As innovation in biopharmaceuticals accelerates, this compound’s role in enabling structure-activity relationship (SAR) studies and lead optimization will likely expand, solidifying its position in the scientific toolkit.
2171706-18-4 (4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 2229120-29-8(3-(thiolan-3-yl)azetidin-3-ol)
- 1706495-27-3((2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one)
- 2679817-49-1(tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate)
- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2228608-14-6(1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)
- 2377612-05-8(1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea)
- 2673369-56-5(rel-(7S,8S)-2-Chloro-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one)
- 271-42-1(2H-Indazole)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 65365-16-4(Z-3-(2-naphthyl)-L-alanine)




